Apelin-13 -

Apelin-13

Catalog Number: EVT-254666
CAS Number:
Molecular Formula: C69H111N23O16S
Molecular Weight: 1550.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apelin-13 is a 13-amino acid peptide hormone and the most potent, biologically active fragment of the larger apelin peptide. [, , ] Apelin, initially discovered as the endogenous ligand for the G protein-coupled receptor APJ, is encoded by the apelin gene and undergoes complex processing to generate several isoforms, including apelin-13, apelin-17, and apelin-36. [, , ] These isoforms share a common C-terminal sequence comprising apelin-13, which is crucial for APJ receptor activation. [] Apelin-13 is widely distributed in various tissues, including the central nervous system, cardiovascular system, and adipose tissue, implicating its involvement in diverse physiological processes. [, , , , , , ]

Future Directions
  • Elucidating the precise molecular mechanisms underlying apelin-13's diverse biological actions. This includes further investigating the downstream signaling pathways activated by APJ receptor engagement and identifying any potential APJ-independent effects of apelin-13. []
  • Developing more potent and stable apelin-13 analogues with improved pharmacokinetic properties. This can be achieved through chemical modifications, such as PEGylation, to enhance the peptide's therapeutic potential. [, ]
Source and Classification

Apelin-13 is synthesized in various tissues, including the heart, lungs, and adipose tissue. It is classified under the apelin family of peptides, which includes other isoforms such as apelin-36 and apelin-17. The classification of apelin-13 is based on its structure and function as a ligand for the APJ receptor, which influences multiple signaling pathways related to cardiovascular health and metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apelin-13 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids. Recent studies have focused on modifying Apelin-13 to enhance its stability and receptor affinity. For example, researchers have synthesized analogs incorporating alkylated dipeptides and modified amino acids to improve binding affinity to the APJ receptor and increase in vivo stability .

Additionally, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been employed to analyze the purity and structural integrity of synthesized Apelin-13. This method enables precise quantification of the peptide in biological samples, ensuring that synthesized compounds meet required standards for research applications .

Molecular Structure Analysis

Structure and Data

Apelin-13 consists of 13 amino acids with the sequence: Tyr-Pro-Trp-Thr-Asp-Arg-Phe-Gly-Leu-Ala-Gly-Lys-Pro. The molecular formula for Apelin-13 is C77H115N19O18C_{77}H_{115}N_{19}O_{18}, with a molecular weight of approximately 1,284 Da. The structure features a characteristic cyclic conformation due to the presence of proline residues, which contribute to its stability and biological activity.

The three-dimensional structure of Apelin-13 has been studied using techniques such as nuclear magnetic resonance spectroscopy, revealing that it adopts a helical conformation in solution. This structural arrangement is crucial for its interaction with the APJ receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Apelin-13 undergoes various biochemical reactions within the body, primarily involving proteolytic cleavage by enzymes that can truncate its length, resulting in shorter peptides with varying biological activities. For instance, studies have shown that Apelin-13 can be cleaved at both its N-terminus and C-terminus, producing biologically active fragments such as Apelin-12 and Apelin-10 .

In addition to enzymatic degradation, Apelin-13 can participate in receptor-mediated signaling pathways upon binding to the APJ receptor. This interaction activates downstream signaling cascades involving G proteins that modulate intracellular cAMP levels and other second messengers .

Mechanism of Action

Process and Data

The mechanism of action for Apelin-13 primarily involves its binding to the APJ receptor, leading to activation of G protein signaling pathways. Upon binding, Apelin-13 induces conformational changes in the receptor that activate intracellular signaling cascades, notably through Gαi proteins.

Research indicates that Apelin-13 inhibits renin production via the cAMP/protein kinase A pathway. This suppression occurs through a reduction in cAMP levels and subsequent inhibition of renin gene expression in renal tissues. Studies have demonstrated that treatment with Apelin-13 significantly decreases plasma renin activity in animal models of renovascular hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key Properties:

  • Molecular Weight: Approximately 1,284 Da
  • Solubility: Soluble in water
  • Stability: Enhanced by structural modifications (e.g., cyclization)

Analytical methods like HPLC provide insights into its purity and stability profiles under various conditions .

Applications

Scientific Uses

Apelin-13 has garnered interest for its potential therapeutic applications in various fields:

  1. Cardiovascular Health: Due to its vasodilatory effects, Apelin-13 may be explored as a treatment for heart failure and hypertension.
  2. Metabolic Disorders: Research indicates a role for Apelin-13 in regulating energy balance and glucose metabolism.
  3. Renovascular Hypertension: As shown in recent studies, Apelin-13 may serve as a novel approach to suppressing renin production in conditions characterized by elevated blood pressure due to renal artery stenosis .
  4. Drug Development: Modified analogs of Apelin-13 are being investigated for their potential as biased agonists that selectively activate beneficial signaling pathways while minimizing adverse effects associated with traditional G protein-coupled receptor activation.
Molecular Mechanisms of Apelin-13 Signaling

APJ Receptor Interactions and Biased Signaling Dynamics

Structural Determinants of Apelin-13/APJ Binding Affinity

Apelin-13 (pyrrolidinocarbonyl-Arg-Pro-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) binds the class A G-protein-coupled receptor (GPCR) APJ through specific C-terminal residues. Key structural features include:

  • C-terminal phenylalanine: Essential for receptor activation and binding energy.
  • Positively charged residues (Arg², Lys⁶): Facilitate electrostatic interactions with APJ’s extracellular loops.
  • Hydrophobic core (Pro³, Met¹⁰, Pro¹¹): Stabilizes binding via van der Waals contacts [5] [6].Alanine substitution studies confirm that mutating Phe¹³ abolishes >90% of binding affinity, while Arg² mutation reduces activity by 70% [5]. The N-terminal pyroglutamate modification enhances proteolytic stability without altering receptor engagement [6].

Table 1: Structural Determinants of Apelin-13 Binding to APJ

Residue PositionAmino AcidRole in BindingFunctional Consequence of Mutation
2ArgElectrostatic interaction↓ 70% binding affinity
6LysMembrane proximity stabilization↓ 40% signaling potency
13PheHydrophobic anchoring>90% activity loss
N-terminalPyrrolidinocarbonylProtease resistanceEnhanced half-life in vivo

Differential Activation of G Protein-Dependent vs. β-Arrestin-Dependent Pathways

Apelin-13 exhibits biased signaling at APJ:

  • i-dependent signaling: Dominates in cardiovascular regulation, inhibiting adenylyl cyclase and reducing cAMP. This pathway activates kinases like PI3K/Akt within 2–5 minutes of stimulation [2] [7].
  • β-arrestin-2 recruitment: Drives APJ internalization and ERK1/2 activation, peaking at 10–15 minutes. Longer apelin isoforms (e.g., apelin-36) favor β-arrestin over G proteins, while apelin-13 shows balanced agonism [2]. Biased ligands like MM07 and CMF-019 experimentally separate these effects—MM07 activates G proteins without β-arrestin recruitment, whereas CMF-019 does the opposite [7].

Table 2: Apelin-13 Signaling Bias at APJ

PathwayDownstream EffectorsTissue/Cell TypeFunctional Outcome
i↓ cAMP, PI3K/Akt activationCardiomyocytes, endotheliumVasodilation, contractility increase
qPLCβ → IP₃/DAG → Ca²⁺ releaseVascular smooth muscleTransient vasoconstriction
β-arrestin-2ERK1/2, Src, receptor internalizationNeurons, fibroblastsAnti-apoptosis, chemotaxis

Phosphorylation-Dependent Modulation of APJ Internalization

APJ internalization is regulated by C-terminal phosphorylation:

  • GRK2/5-mediated phosphorylation: At Ser³⁴⁸ and Thr³⁵³, promotes β-arrestin-2 binding, clathrin recruitment, and endocytosis within 30 minutes [2].
  • Dephosphorylation: By protein phosphatase 2A (PP2A), enables receptor recycling. Apelin-13-bound APJ re-sensitizes 4× faster than apelin-36-bound receptors due to weaker β-arrestin affinity [2] [7].

Downstream Signaling Pathways

PI3K/Akt and MAPK/Erk Activation in Vascular Permeability

In endothelial cells, apelin-13:

  • Activates PI3K/Akt: Via Gαi, increasing endothelial nitric oxide synthase (eNOS) phosphorylation (Ser¹¹⁷⁷), boosting NO production and vasodilation [1] [7].
  • Stimulates MAPK/Erk: Through both Gαq and β-arrestin, enhancing vascular endothelial growth factor (VEGF) expression and angiogenesis. This dual pathway reduces vascular leakage by 60% in ischemia models by stabilizing tight junctions (ZO-1, occludin) [7].
  • Suppresses apoptosis: Akt phosphorylates Bad and caspase-9, decreasing endothelial cell death by 45% in hypoxic conditions [7] [9].

AMPK/GSK-3β/Nrf2 Axis in Oxidative Stress Regulation

Apelin-13 activates AMPK through Ca²⁺/calmodulin-dependent kinase kinase (CaMKK):

  • AMPK phosphorylation: Triggers inhibitory phosphorylation of GSK-3β at Ser⁹, enabling Nrf2 nuclear translocation [9] [10].
  • Nrf2 activation: Upregulates antioxidant genes (HO-1, SOD2, NQO1), reducing reactive oxygen species (ROS) by 50–70% in stroke and skin flap models [9] [10].
  • TXNIP/NLRP3 suppression: Phosphorylated GSK-3β fails to activate the NLRP3 inflammasome, lowering IL-1β and IL-18 by 40% [9]. Inhibition of AMPK (dorsomorphin) or CaMKK (STO-609) abolishes this protection [10].

Table 3: AMPK-Mediated Antioxidant Effects of Apelin-13

Target MoleculeModificationDownstream EffectPathological Outcome
AMPKPhosphorylation (Thr¹⁷²)↑ 300% kinase activityEnergy homeostasis restoration
GSK-3βInhibitory phosphorylation (Ser⁹)↓ NLRP3 inflammasome assemblyNeuroprotection after stroke
Nrf2Nuclear translocation↑ HO-1 (3.5-fold), SOD2 (2.8-fold)Oxidative stress mitigation
TXNIPUbiquitination and degradation↓ NLRP3/IL-1β signalingReduced neuroinflammation

SIRT1/NF-κB Crosstalk in Neuroinflammatory Modulation

In microglia and neurons:

  • SIRT1 activation: Apelin-13 elevates SIRT1 expression 2.2-fold, deacetylating NF-κB p65 at Lys³¹⁰ [4] [6].
  • NF-κB suppression: Deacetylation reduces NF-κB nuclear translocation and transcriptional activity, decreasing TNF-α, IL-6, and IL-1β by 55–75% [4] [6].
  • Anti-inflammatory outcomes: In chronic hypoxia models, this axis ameliorates anxiety-like behavior by suppressing hippocampal neuroinflammation. SIRT1 inhibition (EX-527) blocks apelin-13’s effects [4] [6].

Properties

Product Name

Apelin-13

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C69H111N23O16S

Molecular Weight

1550.8 g/mol

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

XXCCRHIAIBQDPX-PEWBXTNBSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Synonyms

L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-leucyl-L-seryl-L-histidyl-L-lysylglycyl-L-prolyl-L-methionyl-L-prolyl-L-phenylalanine

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.